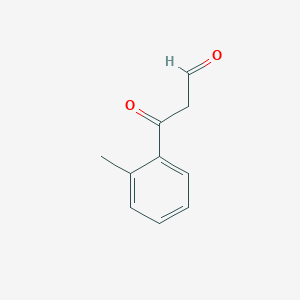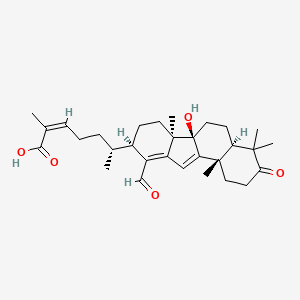![molecular formula C12H19N B13061900 [4-(2-Methylbutan-2-yl)phenyl]methanamine](/img/structure/B13061900.png)
[4-(2-Methylbutan-2-yl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Methylbutan-2-yl)phenyl]methanamine is a chemical compound with the molecular formula C12H19NThis compound is a white crystalline powder commonly used in various fields of research, including medical, environmental, and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Methylbutan-2-yl)phenyl]methanamine typically involves the alkylation of aniline derivatives. One common method is the reaction of 4-tert-pentylbenzyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure the compound meets the required purity standards for its intended applications .
化学反応の分析
Types of Reactions
[4-(2-Methylbutan-2-yl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylmethanamines.
科学的研究の応用
[4-(2-Methylbutan-2-yl)phenyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of [4-(2-Methylbutan-2-yl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
類似化合物との比較
Similar Compounds
[4-(2-Methylbutan-2-yl)phenyl]methanol: Similar structure but with a hydroxyl group instead of an amine group.
[4-(2-Methylbutan-2-yl)phenyl]acetic acid: Contains a carboxylic acid group instead of an amine group.
[4-(2-Methylbutan-2-yl)phenyl]ethanamine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
[4-(2-Methylbutan-2-yl)phenyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its tert-pentyl group provides steric hindrance, affecting its reactivity and interaction with molecular targets .
特性
分子式 |
C12H19N |
|---|---|
分子量 |
177.29 g/mol |
IUPAC名 |
[4-(2-methylbutan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C12H19N/c1-4-12(2,3)11-7-5-10(9-13)6-8-11/h5-8H,4,9,13H2,1-3H3 |
InChIキー |
LFDGDTMOBLZAPS-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)C1=CC=C(C=C1)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Fluorosulfonyl)-2,4,6-trimethylphenyl]acetic acid](/img/structure/B13061818.png)
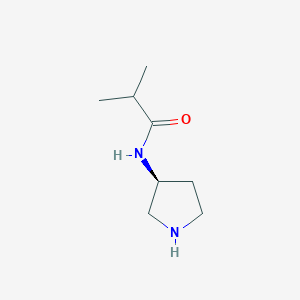


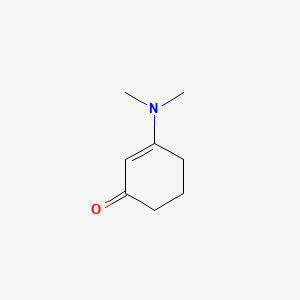

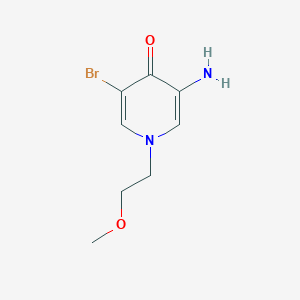

![4-Methyl-1-[(propan-2-yloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B13061892.png)
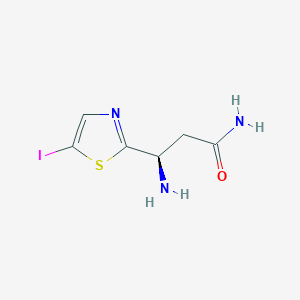
![tert-Butyl 5-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13061908.png)
